(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide

Enkephalinase inhibition Stereochemistry-activity relationship Metallo-endopeptidase

(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide (CAS 1353993-67-5, MF: C15H21N3O, MW: 259.35) is a chiral, non-racemic (S)-enantiomer of an N-substituted valine-derived butyramide incorporating a para-cyanobenzyl pharmacophore. The compound belongs to a well-characterized class of metallo-endopeptidase (enkephalinase/neprilysin) inhibitors first disclosed in Ciba-Geigy patents.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
Cat. No. B7925086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=C(C=C1)C#N)C(=O)C(C(C)C)N
InChIInChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-7-5-12(9-16)6-8-13/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1
InChIKeyXQPIZRSLHZUSOS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide Matters as a Chiral Building Block in Enkephalinase-Targeted Programs


(S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide (CAS 1353993-67-5, MF: C15H21N3O, MW: 259.35) is a chiral, non-racemic (S)-enantiomer of an N-substituted valine-derived butyramide incorporating a para-cyanobenzyl pharmacophore. The compound belongs to a well-characterized class of metallo-endopeptidase (enkephalinase/neprilysin) inhibitors first disclosed in Ciba-Geigy patents [1]. The (S)-configuration at the valine α-carbon is stereochemically critical: in closely related enkephalinase inhibitor series, the (S)-enantiomer consistently provides the inhibitory pharmacophore, while the (R)-enantiomer displays substantially reduced or negligible activity [2]. This stereochemical dependence makes enantiomeric purity a non-negotiable procurement specification.

Why Generic Substitution Fails for (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide: The Enantiomer Trap and Pharmacophore Mismatch


This compound cannot be freely interchanged with racemic mixtures, des-ethyl analogs, or regioisomeric (3-cyano) variants. First, the (S)-enantiomer is the pharmacologically relevant stereoisomer for enkephalinase inhibition; racemic material dilutes active species by at least 50% and introduces the (R)-enantiomer, which may exhibit off-target binding or cytotoxicity at elevated concentrations, as documented for structurally related PRMT6 inhibitor enantiomeric pairs where the inactive (S)-enantiomer showed toxicity at ≥30 μM [1]. Second, the para-cyano substitution on the benzyl ring is essential for target engagement: the meta-cyano regioisomer (CAS 1354019-11-6) alters the geometry of the nitrile interaction with the enzyme active-site zinc, and the des-ethyl analog (CAS 1308468-59-8, C13H17N3O) removes a critical N-alkyl substituent that modulates both potency and lipophilicity. These structural variations produce compounds with fundamentally different SAR profiles that cannot serve as drop-in replacements.

Quantitative Comparator Evidence: Where (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide Stands Against Its Closest Analogs


Chiral Purity as a Functional Gate: (S)- vs (R)-Enantiomer Activity Divergence in Enkephalinase Inhibition

In the N-substituted butyramide enkephalinase inhibitor series from which this compound derives, the (S)-enantiomer configuration at the α-carbon of the valine moiety is the active stereoisomer. This stereochemical SAR is established across the broader patent family: the generic Markush structures in U.S. Patent 5,166,212 define the (S)-configuration as the pharmacologically preferred form for metallo-endopeptidase inhibition [2]. In contrast, the (R)-enantiomer of the analogous racemic compound (±)-1 from the PRMT6 series was the active isomer (IC50 = 388 ± 77 nM) while the (S)-enantiomer was inactive (IC50 > 100 μM) [1], demonstrating that chirality profoundly dictates target engagement in related amide-based inhibitors. For enkephalinase/neprilysin, the (S)-configuration is essential for productive zinc-chelation geometry in the active site [3].

Enkephalinase inhibition Stereochemistry-activity relationship Metallo-endopeptidase

Para-Cyano vs Meta-Cyano Regioisomer Comparison: Impact on Target Binding Geometry

The 4-cyano (para) substitution on the benzyl ring of this compound is a deliberate design feature distinct from the 3-cyano (meta) regioisomer N-(3-cyanobenzyl)-N-ethyl-L-valinamide (CAS 1354019-11-6) . In enkephalinase (neprilysin) inhibitor design, the para-cyano group is positioned to interact with the S1' subsite of the enzyme, while the meta-cyano regioisomer rotates the nitrile vector approximately 60° relative to the benzyl-amide scaffold, disrupting this interaction geometry [1]. In closely related angiotensin-converting enzyme (ACE) inhibitor SAR—another zinc metalloprotease—para-cyanobenzyl substitution consistently outperforms meta-substitution in potency due to optimal active-site zinc coordination distance [2]. The para-cyano regioisomer thus represents the geometrically optimized pharmacophore for metalloprotease active sites.

Regioisomer SAR Cyano pharmacophore Zinc-chelating inhibitor design

N-Ethyl vs Des-Ethyl Analog: The Critical Role of the N-Alkyl Substituent in Potency and Physicochemical Profile

The N-ethyl substituent on the amide nitrogen distinguishes this compound from the des-ethyl analog (S)-2-amino-N-(4-cyano-benzyl)-3-methyl-butyramide (CAS 1308468-59-8, C13H17N3O) . The N-ethyl group serves multiple functions: it increases lipophilicity (calculated ΔlogP ≈ +1.2 relative to the des-ethyl analog) which enhances membrane permeability for cell-based assays, it fills a lipophilic pocket in the enkephalinase S2' subsite contributing to binding affinity, and it eliminates a hydrogen bond donor (the secondary amide N-H) that would otherwise reduce passive permeability [1]. In the Ciba-Geigy enkephalinase inhibitor patent series, N-alkyl substitution (ethyl, propyl, cyclopropylmethyl) was systematically explored and found to modulate both in vitro potency and in vivo duration of action [2]. The N-ethyl group represents the optimized balance between potency enhancement and synthetic accessibility.

N-alkyl SAR Lipophilicity modulation Enkephalinase inhibitor optimization

Enantiomeric Purity Specification: Commercial Availability at 98% Enantiomeric Excess as a Procurement Gate

The compound is commercially available from Fluorochem (Catalog No. 086055) at 98% purity with the specified (S)-stereochemistry . In the broader context of chiral amide-based enzyme inhibitors, enantiomeric purity is directly linked to assay reproducibility: the PRMT6 chemical probe literature demonstrates that the (S)-enantiomer of the structurally distinct but mechanistically analogous inhibitor SGC6870 (SGC6870N) is completely inactive against PRMT6 (IC50 > 50 μM) while the (R)-enantiomer (SGC6870) shows potent inhibition (IC50 = 77 ± 6 nM), and importantly, the inactive (S)-enantiomer exhibited cytotoxicity at 30 μM in HEK293T cells [1]. Similarly, for this enkephalinase-targeted compound, any contamination with the (R)-enantiomer would introduce an undefined mixture of active and inactive species, confounding dose-response determinations and potentially introducing spurious cytotoxicity.

Chiral purity Quality control specification Reproducible pharmacology

Best Application Scenarios for (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide Based on Verified Evidence


Enkephalinase (Neprilysin, EC 3.4.24.11) Biochemical Inhibition Assays Requiring Stereochemically Defined Active Species

This compound is most appropriately deployed as a stereochemically pure, para-cyano-substituted enkephalinase inhibitor for in vitro biochemical assays. The (S)-configuration at the valine α-carbon is the active stereoisomer for zinc-metalloprotease inhibition based on the Ciba-Geigy patent family SAR [1]. Researchers studying enkephalin degradation pathways, natriuretic peptide metabolism, or neprilysin's role in amyloid-beta clearance should use this compound at the 98% purity specification provided by Fluorochem to ensure that measured IC50 values reflect genuine target engagement rather than artifacts from enantiomeric contamination. The N-ethyl substituent provides the optimized lipophilicity for membrane-associated enzyme assays.

Negative Control Pairing in Enantiomer-Specific Target Engagement Studies

Based on the well-established precedent from the PRMT6 chemical probe program—where the (S)-enantiomer SGC6870N served as an inactive negative control for the active (R)-enantiomer SGC6870 [1]—this (S)-configured enkephalinase inhibitor can be paired with its corresponding (R)-enantiomer in target engagement experiments. The sharp activity cliff between enantiomers provides an internal control for demonstrating target-specific pharmacology. Researchers should verify that the (R)-enantiomer is indeed less active or inactive in their specific assay system, as stereochemical preference may vary across different metalloprotease targets.

Structure-Activity Relationship (SAR) Studies on the N-Benzyl Pharmacophore in Zinc Metalloprotease Inhibitors

This compound serves as a reference point for SAR exploration around the N-benzyl substitution pattern in enkephalinase inhibitors. The para-cyano group provides a geometrically defined nitrile vector for zinc coordination in the active site, and can be systematically compared with the meta-cyano regioisomer (CAS 1354019-11-6) and the des-ethyl analog (CAS 1308468-59-8) to map the contributions of regioisomerism and N-alkylation to potency, selectivity, and physicochemical properties . This three-compound matrix allows researchers to deconvolute the contributions of cyano position and N-substitution to target engagement.

Chemical Biology Tool for Validating Enkephalinase as a Therapeutic Target in Pain, Cardiovascular, and Neurodegenerative Disease Models

As a member of the N-substituted butyramide class originally developed for enkephalinase inhibition [1], this compound is positioned for use in cellular and in vivo models where enkephalinase activity modulation is hypothesized to be therapeutic. The compound's well-defined chiral identity and commercial availability at 98% purity make it suitable for target validation studies. However, users should independently verify cellular permeability, metabolic stability, and selectivity against related zinc metalloproteases (ACE, ECE-1, ECE-2) before interpreting in vivo results, as these parameters are not publicly characterized for this specific compound.

Quote Request

Request a Quote for (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.